molecular formula C22H22N4O3 B2884910 2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034235-24-8

2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Numéro de catalogue: B2884910
Numéro CAS: 2034235-24-8
Poids moléculaire: 390.443
Clé InChI: SEVWWTYTKDSSCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-19(11-23-26(14)15-7-3-2-4-8-15)20(27)24-12-16(13-24)25-21(28)17-9-5-6-10-18(17)22(25)29/h2-8,11,16-18H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVWWTYTKDSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful selection of reaction conditions, including solvent systems, catalysts, and temperature. For example, copper sulfate and sodium ascorbate in THF/water mixtures under reflux (50°C, 16 hours) have been effective in analogous pyrazole-triazole hybrid syntheses . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to isolate the target compound from byproducts. Monitoring reaction progress using TLC and confirming purity via HPLC (>95%) ensures reproducibility .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential.

  • NMR : Assign peaks for azetidine (δ 3.5–4.0 ppm) and isoindole-dione (δ 2.5–3.0 ppm) protons .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O at 1.21 Å in isoindole-dione) to confirm stereochemistry .
  • Mass spectrometry : Match experimental molecular ion ([M+H]⁺) to theoretical values (e.g., m/z 476.18) .

Q. What assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition at 412 nm) .
  • Molecular docking : Employ AutoDock Vina to predict binding affinities (ΔG values) to targets like cyclooxygenase-2 (PDB: 5KIR) .
  • Cytotoxicity : Screen against HEK-293 cells via MTT assay (IC₅₀ values) with doxorubicin as a positive control .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability or impurities.

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed isoindole-dione) that may interfere with activity .
  • Dose-response curves : Compare EC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR modeling : Use Gaussian 09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with IC₅₀ values .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1) over 100 ns to identify stable binding poses .
  • Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors in the pyrazole ring) using Discovery Studio .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) and monitor via UV-Vis spectroscopy (λmax 280 nm). Isoindole-dione moieties are prone to hydrolysis at pH >10 .
  • Thermal stability : Use DSC/TGA to determine melting points (>200°C) and decomposition thresholds .

Q. What strategies are effective for comparing bioactivity with structural analogs?

Methodological Answer:

  • Data tables : Compile IC₅₀ values and structural features (e.g., substituents on the pyrazole ring) for analogs (Table 1) .
  • Cluster analysis : Group compounds by scaffold similarity (e.g., pyrazole-thiazolidinone hybrids) using Tanimoto coefficients .

Q. Table 1: Bioactivity Comparison of Structural Analogs

CompoundStructural FeatureIC₅₀ (μM)Target
Target compoundAzetidine-isoindole-dione2.1 ± 0.3PARP-1
Thiazolidinone analog Thiazole ring5.8 ± 0.9COX-2
Pyrazole-triazole hybrid Triazole substituent1.7 ± 0.2EGFR

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